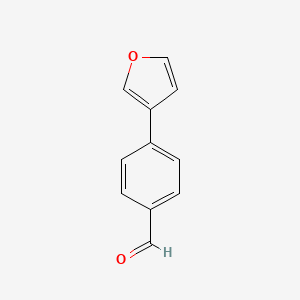

4-(Furan-3-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGMHBNQYXZEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885465-98-5 | |

| Record name | 4-(3-Furanyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885465-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactivity and Mechanistic Aspects of 4 Furan 3 Yl Benzaldehyde Transformations

Reactions at the Aldehyde Functional Group

The aldehyde group is a primary locus of reactivity in 4-(Furan-3-yl)benzaldehyde, readily undergoing redox reactions and nucleophilic additions. vulcanchem.com

The aldehyde functional group in this compound can be both oxidized to a carboxylic acid and reduced to an alcohol.

Oxidation: Strong oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, 4-(furan-3-yl)benzoic acid. smolecule.com While specific studies on this compound are not abundant, analogous transformations on similar aromatic aldehydes are well-documented. For instance, potassium permanganate (B83412) (KMnO4) is a common reagent for this type of oxidation. smolecule.com The reaction rate is influenced by substituents on the benzene (B151609) ring.

Reduction: The aldehyde can be reduced to 4-(furan-3-yl)benzyl alcohol. smolecule.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). smolecule.com The reduction of similar unsaturated dinitriles derived from furan-2-carbaldehydes has been successfully achieved using sodium borohydride, highlighting its effectiveness for such systems. researchgate.net The chemoselectivity of the reduction is crucial, especially to avoid saturation of the furan (B31954) ring, which can be sensitive to certain reaction conditions. researchgate.net

Table 1: Redox Reactions of Benzaldehyde (B42025) Analogs

| Reaction Type | Reagent | Product Type |

| Oxidation | Potassium Permanganate | Carboxylic Acid |

| Reduction | Sodium Borohydride | Alcohol |

This table presents common reagents for the oxidation and reduction of benzaldehyde and its derivatives, which are analogous to the expected reactivity of this compound.

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to a range of addition and condensation products. vulcanchem.compressbooks.pub

This compound reacts with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction typically occurs under mild, often acid-catalyzed, conditions and involves the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The stability of the resulting imine is influenced by the nature of the substituent on the nitrogen atom. Aromatic amines, for instance, can form stable, crystalline imines with benzaldehyde derivatives. numberanalytics.com The formation of imines is a reversible process, and they can be hydrolyzed back to the parent aldehyde and amine. masterorganicchemistry.com

The general mechanism for imine formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer to form a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration leads to the formation of an iminium ion, which is then deprotonated to yield the final imine. libretexts.org

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction where an active methylene (B1212753) compound reacts with an aldehyde or ketone. researchgate.net this compound can participate in Knoevenagel condensations with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a basic catalyst. acgpubs.orgacs.org These reactions lead to the formation of α,β-unsaturated products. acgpubs.org The reaction is often efficient and can sometimes proceed even without a catalyst in a solvent like water. rsc.org The use of agro-waste extracts as a greener catalyst has also been explored for Knoevenagel condensations of aromatic aldehydes. acgpubs.org

Table 2: Knoevenagel Condensation of Aromatic Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type |

| Benzaldehyde | Malononitrile | Agro-waste extract / Room Temp | Benzylidene malononitrile |

| 4-Fluorobenzaldehyde | β-Ketonitriles | Acetonitrile / Heat | α-Arylidenenitrile |

| Furan-2-carbaldehyde | Malononitrile | Sodium Carbonate / Ethanol | 2-(furan-2-ylmethylene)malononitrile |

This table showcases examples of Knoevenagel condensation reactions with various aromatic aldehydes, illustrating the general reactivity pattern expected for this compound.

This compound can be a precursor for the synthesis of oxazolones and other related heterocyclic systems. A common method is the Erlenmeyer-Plöchl azlactone synthesis, where an N-acylglycine (like hippuric acid) condenses with an aromatic aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). crpsonline.combiointerfaceresearch.com This reaction proceeds via an initial cyclization of the N-acylglycine to form an oxazolone, which then undergoes condensation with the aldehyde. biointerfaceresearch.com The resulting 4-arylidene-5(4H)-oxazolones are versatile intermediates for the synthesis of amino acids and other biologically active molecules. researchgate.net

The synthesis of furan-based heterocycles can also be achieved through multi-component reactions involving an aldehyde. wiley.com For instance, the reaction of an aldehyde, 4-hydroxycoumarin, and an isocyanide can lead to the formation of furo[3,2-c]chromen-4-one derivatives. wiley.com

Aromatic aldehydes that lack α-hydrogens, such as this compound, can participate in crossed or mixed aldol (B89426) condensations. ijnrd.org In these reactions, an enolate generated from another carbonyl compound (a ketone or an aldehyde with α-hydrogens) attacks the carbonyl carbon of the aromatic aldehyde. magritek.com This leads to the formation of a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated ketone or aldehyde. The reaction is typically catalyzed by an acid or a base. magritek.com For example, the condensation of 3-acetyl-2,5-dimethylfuran (B1664592) with aromatic aldehydes has been shown to produce stereoselective heteroarylpropenones in water.

Nucleophilic Addition and Condensation Reactions

Formation of Oxazolones and Related Heterocycles

Reactivity of the Furan Heterocyclic Ring

The furan ring, a five-membered aromatic heterocycle, possesses distinct reactivity patterns compared to benzene, largely due to the influence of the oxygen heteroatom.

Furan is generally more reactive than benzene in electrophilic aromatic substitution (EAS) reactions due to the electron-donating effect of the oxygen atom. numberanalytics.com For unsubstituted furan, electrophilic attack occurs preferentially at the C2 and C5 positions (alpha to the oxygen). This regioselectivity is attributed to the superior resonance stabilization of the resulting carbocation intermediate (the sigma complex), which can be depicted with three resonance structures, compared to only two for attack at the C3 or C4 positions. uomustansiriyah.edu.iqpearson.com

In this compound, the furan ring is substituted at the C3 position by the electron-withdrawing 4-formylphenyl group. This substituent deactivates the furan ring towards EAS relative to unsubstituted furan. The available positions for substitution are C2, C4, and C5. Based on the inherent reactivity of the furan ring, electrophilic attack would be predicted to occur at the more activated alpha-positions, C2 and C5. However, there is competition between substitution on the furan ring and the benzene ring. For the isomeric 3-(3-furanyl)benzaldehyde, nitration studies show that substitution occurs preferentially on the benzene ring (72%) over the furan ring (18%). vulcanchem.com A similar preference for reaction on the benzene ring would be expected for the para-isomer, this compound.

Furan and its derivatives are notoriously susceptible to polymerization and ring-opening under strongly acidic conditions. uomustansiriyah.edu.iqacs.org This instability limits the use of strong acids in reactions involving furans. The typical outcome of acid-catalyzed hydrolysis is the formation of a 1,4-dicarbonyl compound. For this compound, this would theoretically yield succinaldehyde (B1195056) and a derivative of the aryl substituent.

Recent studies on 3-aryl furans have demonstrated that they can be selectively reduced to 2,5-dihydrofurans or fully to tetrahydrofurans using catalytic amounts of Brønsted acids like trifluoroacetic acid (TFA) or triflic acid (TfOH) in specific solvents like hexafluoro-2-propanol (HFIP), which can mitigate polymerization. acs.orgnih.gov This indicates that under controlled acidic conditions, reactions other than ring-opening are possible. The stability of furan derivatives is highly dependent on the solvent and the type of acidic or basic additive used. researchgate.net Furthermore, aryl substituents at the 3-position of oxetanes, which share some characteristics with strained oxygen heterocycles, have been shown to stabilize against ring-opening, suggesting the 3-aryl group in the furan ring may confer some stability compared to unsubstituted furan. chemrxiv.org

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. vulcanchem.com However, due to its aromatic character, furan is a relatively unreactive diene, and Diels-Alder reactions involving furan are often easily reversible. nih.govuga.edu

The reactivity of the furan diene is highly sensitive to the electronic nature of its substituents. nih.gov The 4-benzaldehyde substituent on the furan ring at the C3 position is electron-withdrawing. For a normal-electron-demand Diels-Alder reaction, where the diene's Highest Occupied Molecular Orbital (HOMO) interacts with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), an electron-withdrawing group on the diene lowers the energy of the HOMO, thereby decreasing the reaction rate. nih.gov Conversely, it has been noted that for normal-electron-demand reactions, placing electron-withdrawing groups at the 3-position can aid the natural flow of electrons. nih.gov Computational models have suggested that this compound could act as a diene with electron-deficient dienophiles like maleic anhydride to form bicyclic adducts at elevated temperatures (110°C). vulcanchem.com

The table below summarizes key factors influencing the Diels-Alder reactivity of the furan ring.

| Factor | Influence on Furan's Diels-Alder Reactivity | Rationale |

| Aromaticity | Decreases reactivity | Loss of aromatic stabilization energy is required to form the non-aromatic cycloadduct. nih.gov |

| Ring Strain | Decreases product stability | The resulting oxa-norbornene adduct is more strained than carbocyclic analogues, favoring the reverse reaction. uga.edu |

| Substituents | Modulates reactivity | Electron-donating groups generally increase reactivity in normal-demand reactions, while electron-withdrawing groups decrease it. nih.gov |

| Temperature | Affects equilibrium | Higher temperatures can favor the retro-Diels-Alder reaction due to entropic factors. |

Besides the Diels-Alder reaction, furans can participate in other cycloadditions, such as the Paternò-Büchi reaction (a photochemical [2+2] cycloaddition with carbonyl compounds) scispace.com and [4+3] cycloadditions. researchgate.net

Ring-Opening Reactions and Stability under Acidic Conditions

Inter-ring Electronic Interactions and Their Impact on Reactivity

In this compound, the furan and benzene rings are linked at the para position relative to the aldehyde, creating a conjugated system that allows for electronic effects to be transmitted between the rings. vulcanchem.com

Computational studies using Density Functional Theory (DFT) on analogous structures predict a dihedral angle of approximately 35° between the planes of the benzene and furan rings. vulcanchem.com This twisted conformation represents a compromise between maximizing π-conjugation (which would favor a planar arrangement) and minimizing steric hindrance. This non-planar arrangement impedes perfect orbital overlap, thereby modulating the electronic communication between the two rings.

Investigation of Reaction Mechanisms and Transition States

Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the detailed mechanisms of chemical reactions. wiley.comsmu.edu By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a comprehensive energy profile for a reaction pathway. canterbury.ac.uknih.gov

For transformations involving this compound, DFT studies can provide insight into:

Regioselectivity: By comparing the activation energies for electrophilic attack at different positions on the furan and benzene rings, the most likely site of reaction can be predicted.

Stereoselectivity: In reactions like the Diels-Alder cycloaddition, the energy difference between the transition states leading to endo and exo products can explain the observed stereochemical outcome. acs.org

Catalyst Effects: The mechanism of catalyzed reactions, such as the Lewis acid-catalyzed hetero-Diels-Alder reaction, can be modeled to understand how the catalyst lowers the activation energy and alters the reaction from a one-step to a stepwise mechanism. researchgate.net

For example, computational studies on the chloroboration of various substituted benzaldehydes have quantified how electron-donating and electron-withdrawing groups affect the free energies of intermediates and transition states. researchgate.net While this compound was not explicitly studied, the data for analogous compounds demonstrate the utility of this approach.

The following table, adapted from a DFT study on a similar reaction, illustrates the type of energetic data that can be generated to understand reaction mechanisms.

Illustrative Computed Free Energies (kcal/mol) for a Hypothetical Reaction Step (This data is for illustrative purposes to show the output of DFT calculations and is not from a direct study of this compound)

| Species | Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Intermediate 1 | -4.9 |

| Transition State 1 | -2.8 |

| Intermediate 2 | -16.8 |

| Transition State 2 | -4.9 |

| Product | -30.0 |

Table data modeled after DFT calculations on the chloroboration of benzaldehyde. researchgate.net

Such analyses, often combined with techniques like the Activation Strain Model (ASM) or Natural Bond Orbital (NBO) analysis, provide a deep understanding of the electronic and steric factors that control the reactivity and selectivity of complex molecules like this compound. researchgate.net

Derivatization Strategies and Applications in Complex Molecular Architecture

Synthesis of Diverse Heterocyclic Derivatives

The reactivity of the aldehyde group in 4-(Furan-3-yl)benzaldehyde is readily exploited for the synthesis of a wide array of heterocyclic compounds. Its condensation with various binucleophilic reagents is a common and efficient strategy for constructing five- and six-membered rings, as well as more complex fused systems.

The furan (B31954) motif of this compound can be integrated into larger furan-fused systems. While direct starting from this specific aldehyde is not always documented, analogous reactions strongly support its utility.

Furan-3(2H)-imines: The synthesis of furan-3(2H)-imine scaffolds has been established through the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives. researchgate.netnih.govroyalsocietypublishing.org A plausible pathway to these structures using this compound would involve its initial conversion to a chalcone-like α,β-unsaturated ketone, which could then undergo cyclization. Another advanced method involves the palladium-catalyzed oxidative heterodimerization of 2,3-allenamides and 1,2-allenyl ketones to produce 4-(Furan-3'-yl)-2(5H)-furanimines, highlighting the formation of furan-linked furan systems. acs.org

Furan-Fused Oxazines: The synthesis of furan-fused oxazine (B8389632) scaffolds can be achieved through derivatization reactions. For example, a synthesized tetrasubstituted furan can be treated with acetic anhydride (B1165640) under controlled conditions to yield a furan-fused oxazine product. mdpi.com General methods for synthesizing 1,3-oxazines often involve the condensation of an aldehyde with other reagents, and these reactions can be promoted by various catalysts under green conditions. researchgate.net This suggests that this compound is a suitable substrate for creating furan-aryl substituted oxazines.

The aldehyde functionality is a direct precursor for the synthesis of important nitrogen and sulfur-containing heterocycles like benzothiazoles and quinazolines.

Benzothiazole (B30560) Conjugates: A prevalent and straightforward method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol (B119425) and an aldehyde. organic-chemistry.orgmdpi.com This reaction proceeds efficiently under various catalytic conditions, including the use of samarium triflate in an aqueous medium or simply iodine in DMF. organic-chemistry.org The reaction of this compound with 2-aminothiophenol provides a direct route to 2-[4-(furan-3-yl)phenyl]benzothiazole. This approach is highly versatile, allowing for the synthesis of a library of derivatives by modifying the aldehyde component. mdpi.comnih.gov

Table 1: Synthesis of Benzothiazole Derivative from this compound

| Reactant 1 | Reactant 2 | Product |

| This compound | 2-Aminothiophenol | 2-[4-(Furan-3-yl)phenyl]benzothiazole |

Quinazoline (B50416) Conjugates: Quinazoline derivatives can be readily synthesized using aldehydes as key building blocks. One common strategy involves the Claisen-Schmidt condensation of a 2-substituted-acetylphenyl-quinazolin-4-one with an aromatic aldehyde, such as this compound, to form a chalcone (B49325) intermediate. ptfarm.pl This intermediate can then be subjected to further cyclization reactions to generate more complex heterocyclic systems fused to the quinazoline core. ptfarm.pl Another approach is the synthesis of Schiff base derivatives by reacting a 2-amino-quinazolinone with various benzaldehydes, a reaction for which this compound is an ideal candidate. jpionline.org

Pyrazolines are five-membered nitrogen-containing heterocyclic compounds that are commonly synthesized from chalcone precursors.

Pyrazoline Synthesis: The most widely used method for preparing pyrazolines involves a two-step sequence. ijpbs.comjrmds.in First, an α,β-unsaturated ketone, known as a chalcone, is synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone (B1666503) and an aromatic aldehyde. researchgate.netafjbs.com In this context, this compound is reacted with a suitable acetophenone to yield a 1-aryl-3-[4-(furan-3-yl)phenyl]prop-2-en-1-one derivative. In the second step, this chalcone is cyclized by reacting it with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine in a solvent like ethanol, often with a catalytic amount of acid. jrmds.inresearchgate.net This method is highly modular, allowing for the creation of a wide variety of substituted pyrazolines. ijpbs.comresearchgate.net

Table 2: General Synthesis of Pyrazoline Derivatives

| Step | Reactants | Intermediate/Product | General Reaction |

| 1 | This compound + Substituted Acetophenone | Chalcone (1-Aryl-3-[4-(furan-3-yl)phenyl]prop-2-en-1-one) | Claisen-Schmidt Condensation |

| 2 | Chalcone + Hydrazine Hydrate | Pyrazoline Derivative | Cyclocondensation |

Benzothiazole and Quinazoline Conjugates

Utilisation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency and atom economy. researchgate.net The aldehyde group of this compound makes it an excellent substrate for various MCRs.

For instance, it can be employed in the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, to produce dihydropyrimidinones (DHPMs). centralasianstudies.org Similarly, it can participate in three-component condensations with β-ketonitriles and amines to form complex substituted heterocycles. mdpi.com The Ugi reaction, another prominent MCR, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is also a viable pathway for incorporating the 4-(furan-3-yl)phenyl moiety into peptide-like scaffolds. researchgate.net These MCRs provide rapid access to complex molecules from simple and readily available starting materials. mdpi.comwiley.com

Strategic Role as a Building Block for Advanced Organic Scaffolds

The dual functionality of this compound—a reactive aldehyde group on a stable furan-aryl core—positions it as a strategic building block for constructing advanced organic scaffolds. Its utility extends beyond simple heterocycle synthesis to the creation of complex, polycyclic systems.

The aldehyde group can participate in cascade reactions, such as intramolecular Prins/Friedel–Crafts cyclizations, to build polycyclic aromatic frameworks like substituted tetralins. beilstein-journals.org Furthermore, the furan ring itself can act as a diene in Diels-Alder reactions, leading to the formation of highly complex, bridged oxygen-containing ring systems. Tandem Ugi/Diels-Alder reactions have been designed using furan-containing aldehydes to generate complex furo[2,3-f]isoindole derivatives in a highly stereoselective manner. researchgate.net The synthesis of furan-ring fused chalcones and their subsequent elaboration is another example of how this building block can be used to access complex natural product-like scaffolds. iiarjournals.org The ability to generate such molecular diversity from a single, well-defined starting material underscores its importance in synthetic chemistry.

Modification of Aryl Substituents for Targeted Synthesis

While direct functionalization of the pre-formed this compound scaffold is one possible strategy, a more common and versatile approach in targeted synthesis involves using it as a fixed structural unit while varying the other reactants. The aldehyde group serves as a key anchor point for introducing molecular diversity.

For example, in the synthesis of pyrazoline or benzothiazole libraries, this compound can be used as the constant aldehyde component, while a wide range of substituted acetophenones, 2-aminothiophenols, or other nucleophiles are employed. mdpi.comresearchgate.net This strategy allows for the systematic modification of substituents on other parts of the final molecule, enabling the fine-tuning of its chemical or biological properties. For instance, in the synthesis of quinazolinone derivatives, reacting a core structure with a panel of different benzaldehydes (including this compound) allows for the exploration of structure-activity relationships. jpionline.org This approach highlights the role of this compound as a foundational block upon which targeted molecular complexity can be built.

Advanced Spectroscopic and Structural Elucidation of 4 Furan 3 Yl Benzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 4-(Furan-3-yl)benzaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous evidence for its chemical structure and connectivity.

Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), reveal the distinct chemical environments of each proton and carbon atom in the molecule. acs.org The molecular structure and numbering scheme for NMR assignments are shown below.

Proton (¹H) NMR: The ¹H NMR spectrum exhibits seven signals in the aromatic region and a characteristic signal for the aldehyde proton. acs.org The para-disubstituted benzene (B151609) ring gives rise to two doublets at δ 7.91 and δ 7.67, each integrating to two protons. acs.org The downfield shift of the doublet at δ 7.91 is attributed to the protons (H-2, H-6) ortho to the electron-withdrawing aldehyde group. The furan (B31954) ring protons appear as three distinct signals, confirming a 3-substituted furan moiety. acs.org

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum displays nine distinct signals, corresponding to the eleven carbon atoms in the molecule; the symmetry of the benzene ring results in the equivalence of C-2/C-6 and C-3/C-5. acs.org A signal at δ 192.0 ppm is characteristic of an aldehyde carbonyl carbon. acs.org The remaining eight signals are found in the aromatic region (δ 109.0–144.7 ppm). acs.org

The detailed ¹H and ¹³C NMR chemical shifts are summarized in the table below.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | - | 135.5 |

| 2, 6 | 7.91 | d, 8.0 | 130.8 |

| 3, 5 | 7.67 | d, 8.0 | 126.5 |

| 4 | - | - | 134.4 |

| CHO | 10.02 | s | 192.0 |

| 2' | 7.88 | s | 140.3 |

| 3' | - | - | 126.0 |

| 4' | 6.78 | s | 109.0 |

| 5' | 7.55 | s | 144.7 |

| Note: Assignments for C-1 and C-4 are based on expected chemical shifts and HMBC correlations; specific assignments may be interchangeable based on available data. |

Data sourced from a 400 MHz spectrometer in CDCl₃. acs.org

Two-Dimensional NMR Correlation Studies (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding framework.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons. For this compound, a key correlation is observed between the furan protons H-4' (δ 6.78) and H-5' (δ 7.55), confirming their vicinal relationship. acs.org The absence of a correlation between H-4' and H-2' (δ 7.88) supports the 3-substitution pattern on the furan ring. acs.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to their attached carbons. This would show cross-peaks between δH 7.91 and δC 130.8 (C-2,6), δH 7.67 and δC 126.5 (C-3,5), δH 10.02 and δC 192.0 (CHO), δH 7.88 and δC 140.3 (C-2'), δH 6.78 and δC 109.0 (C-4'), and δH 7.55 and δC 144.7 (C-5').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over two to three bonds, which is critical for connecting the different fragments of the molecule. Expected key correlations would include:

The aldehyde proton (H-CHO, δ 10.02) to C-1 and C-2/6, confirming its attachment to the benzene ring.

Benzene protons H-2/6 (δ 7.91) to C-4 and the aldehyde carbon (C-CHO).

Benzene protons H-3/5 (δ 7.67) to C-1 and C-3' of the furan ring, establishing the link between the two aromatic systems.

Furan proton H-2' (δ 7.88) to C-4, C-4', and C-5'.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This data is particularly useful for conformational analysis (see 5.1.3). Specific NOESY data for this compound is not available in the cited literature.

Conformational Analysis via NMR

The conformation of bi-aryl systems like this compound is defined by the dihedral angle between the planes of the two aromatic rings. This conformation is a balance between steric hindrance between ortho-hydrogens and the electronic stabilization gained from a planar, fully conjugated system. While experimental data from NOESY studies are not available, computational studies on analogous structures suggest a non-planar ground state conformation with a significant dihedral angle to minimize steric repulsion. A NOESY experiment could provide evidence for this by showing through-space correlations between protons on the furan ring (e.g., H-2' or H-4') and the benzene ring (H-3/5).

Vibrational Spectroscopy: Infrared (IR) and Raman Characterization

Vibrational spectroscopy provides information about the functional groups present in a molecule. While specific experimental spectra for this compound are not detailed in the surveyed literature, the expected characteristic absorption bands can be predicted.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band for the carbonyl (C=O) stretch of the conjugated aldehyde, typically found in the region of 1705-1680 cm⁻¹. pressbooks.pub Two characteristic, weaker bands for the aldehyde C-H stretch are expected around 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹. pressbooks.publibretexts.org Other significant bands would include aromatic C=C stretching vibrations (approx. 1600-1450 cm⁻¹) and the C-O-C stretching of the furan ring (approx. 1250-1020 cm⁻¹). orientjchem.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring and C=O stretching vibrations are typically strong in the Raman spectrum. The symmetric nature of the para-substituted benzene ring might lead to particularly intense Raman signals for the ring breathing modes.

Electronic Absorption (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound was recorded in methanol (B129727) (MeOH). It shows absorption maxima (λmax) at 300 nm, with shoulders at 257 nm and 235 nm. acs.org These absorptions are attributed to π → π* electronic transitions within the extended conjugated system that includes the furan ring, the phenyl ring, and the carbonyl group. The conjugation between the aromatic systems and the aldehyde group shifts the absorption to longer wavelengths (a bathochromic shift) compared to the individual, non-conjugated chromophores.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HREIMS) of this compound suggested a molecular formula of C₁₁H₈O₂, corresponding to a monoisotopic mass of 172.05243 u. acs.orgebi.ac.uk

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺˙) would be observed at m/z = 172. Key fragmentation pathways would likely include:

Loss of a hydrogen radical from the aldehyde group to form a stable acylium ion at m/z = 171 ([M-H]⁺). This is often a very prominent peak for aromatic aldehydes.

Loss of the formyl radical (•CHO) to yield a bi-aryl cation at m/z = 143 ([M-29]⁺).

Subsequent fragmentation could involve the cleavage of the furan or benzene rings, leading to smaller charged fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio with very high accuracy. For this compound, this method provides unambiguous confirmation of its molecular formula.

Research involving the isolation of this compound as a natural product from the fungus Sarcodontia crocea utilized High-Resolution Electron Impact Mass Spectrometry (HREIMS). acs.org The analysis suggested a molecular formula of C₁₁H₈O₂. acs.org This formula corresponds to a calculated monoisotopic mass of 172.05243 Da, a value that can be experimentally verified to within a few parts per million (ppm) by HRMS, distinguishing it from other potential compounds with the same nominal mass. ebi.ac.uk The high accuracy of HRMS is indispensable for confirming the identity of new natural products and synthesized molecules. rsc.orgrsc.org

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₈O₂ | acs.org |

| Average Mass | 172.183 Da | ebi.ac.uk |

| Monoisotopic Mass | 172.05243 Da | ebi.ac.uk |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. lcms.czmdpi.com In the context of this compound, GC-MS analysis would involve introducing a sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the GC column. researchgate.net The separated components then enter the mass spectrometer, which ionizes the molecules and detects the resulting fragments based on their mass-to-charge ratio. researchgate.net

While specific GC-MS fragmentation data for this compound is not detailed in the available literature, the analysis is crucial for identifying such benzaldehyde (B42025) derivatives in complex mixtures, like fungal extracts. researchgate.netresearchgate.net The expected mass spectrum under electron ionization (EI) would show a prominent molecular ion peak (M⁺) at m/z = 172. Subsequent fragmentation would likely involve:

Loss of the aldehyde proton (-H) to yield a fragment at m/z = 171.

Loss of the formyl radical (-CHO) to yield a fragment at m/z = 143.

Cleavage of the furan and benzene rings, leading to characteristic smaller fragments.

This technique is routinely used in the analysis of natural products and for monitoring reaction completion in synthetic chemistry. researchgate.netthieme-connect.de

X-ray Crystallography and Solid-State Structural Investigations

Solid-state characterization is fundamental to understanding the physicochemical properties of a crystalline material. X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules, while related techniques like Hirshfeld surface analysis offer insights into intermolecular forces.

Crystal Structure Determination and Geometric Parameters

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic coordinates of a molecule in its crystalline state. Although a specific crystal structure determination for this compound has not been reported in the searched literature, the methodology is well-established for similar furan- and benzaldehyde-containing compounds. mdpi.comresearchgate.netnih.gov

The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. iucr.org From this, the electron density map and, subsequently, the complete molecular structure can be resolved. For this compound, such an analysis would yield key geometric parameters:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Torsion Angles: These would define the conformation of the molecule, particularly the rotation around the C-C single bond connecting the furan and benzene rings.

Planarity: The analysis would likely confirm the near-planar nature of both the furan and benzaldehyde moieties and determine the dihedral angle between the planes of the two rings. In a related chalcone (B49325), the furan and phenyl rings were inclined by 12.03 (9)°. researchgate.net

Table 2: Expected Geometric Data from X-ray Crystallography

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Dihedral Angle | Angle between furan and phenyl rings |

| Hydrogen Bonds | Presence and geometry of any C-H···O interactions |

Intermolecular Interactions and Supramolecular Assembly (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to explore and quantify the various intermolecular interactions within a crystal, providing a visual and statistical summary of how molecules pack together. nih.govscirp.orgpnrjournal.com The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. mdpi.com

For this compound, a Hirshfeld analysis would be expected to reveal the following key interactions contributing to the stability of the crystal lattice:

H···H Contacts: Typically, these are the most abundant interactions, arising from van der Waals forces, and often account for a large percentage of the total surface area. nih.gov

O···H/H···O Contacts: These represent potential weak C-H···O hydrogen bonds involving the aldehyde oxygen, furan oxygen, and various hydrogen atoms. These appear as distinct red spots on the dnorm map. nih.govmdpi.com

π–π Stacking: The presence of two aromatic rings (furan and benzene) suggests the possibility of π–π stacking interactions, which would be visible as characteristic patterns on the Hirshfeld surface mapped with the shape index function. mdpi.com

Decomposing the Hirshfeld surface into a 2D fingerprint plot allows for the quantitative breakdown of these interactions. nih.govpnrjournal.com

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Estimated Contribution (%) |

| H···H | ~40-50% |

| C···H/H···C | ~15-25% |

| O···H/H···O | ~10-20% |

| C···C | ~5% |

Computational Chemistry and Theoretical Modeling of 4 Furan 3 Yl Benzaldehyde

Computational Mechanistic Studies of Organic Reactions

While specific computational mechanistic studies exclusively focused on 4-(furan-3-yl)benzaldehyde are not extensively documented in publicly available literature, the principles can be understood by examining studies on closely related furan-containing compounds. Density Functional Theory (DFT) is a primary tool for elucidating reaction mechanisms, predicting transition states, and calculating reaction energetics.

For instance, computational studies on the reactions of furan (B31954) derivatives, such as the hydroarylation of 3-(furan-2-yl)propenoic acids, have utilized DFT to identify reactive intermediates. mdpi.comnih.gov These studies propose that the reaction proceeds through O,C-diprotonated forms of the furan derivatives, which act as the reactive electrophilic species. mdpi.comnih.gov This type of analysis would be directly applicable to understanding the reactivity of the furan ring in this compound in similar acid-catalyzed reactions.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common methods for synthesizing aryl-furans. Computational studies have been instrumental in understanding the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. researchgate.netcore.ac.ukmdpi.com For the synthesis of this compound, a computational study of the Suzuki-Miyaura coupling between a furan-3-boronic acid and a 4-halobenzaldehyde could provide insights into the reaction kinetics and help optimize reaction conditions by identifying the rate-determining step and the most stable catalytic intermediates. nih.govrsc.org DFT calculations can also predict the bond dissociation energies and analyze the frontier molecular orbitals (HOMO-LUMO) to explain the observed regioselectivity in such coupling reactions. researchgate.net

A Brønsted acid-catalyzed reduction of 3-aryl substituted furans has been studied, where computational analysis helped to rationalize the selection of appropriate acid strength to control the degree of reduction to either 2,5-dihydro- or tetrahydrofuran (B95107) derivatives. acs.org Such computational approaches could be employed to predict the outcome of reducing the furan moiety in this compound.

The table below illustrates the kind of data that can be generated from computational mechanistic studies, using hypothetical values for a representative reaction.

| Reaction Step | Computational Method | Calculated Parameter | Value (kcal/mol) |

| Oxidative Addition | DFT (B3LYP/6-31G) | Activation Energy | +15.2 |

| Transmetalation | DFT (B3LYP/6-31G) | Activation Energy | +12.8 |

| Reductive Elimination | DFT (B3LYP/6-31G*) | Reaction Energy | -25.6 |

This table presents hypothetical data for illustrative purposes.

Virtual Screening and In Silico Design Principles

The structural features of this compound, combining an aromatic aldehyde with a furan ring, make it an interesting candidate for virtual screening and in silico drug design. Virtual screening allows for the rapid computational assessment of large libraries of compounds for their potential to bind to a biological target.

The furan scaffold is present in numerous compounds with diverse biological activities. innovareacademics.inmdpi.com In silico studies on furan-containing compounds have demonstrated their potential as inhibitors of various enzymes. For example, a structure-based virtual screening of furan-1,3,4-oxadiazole derivatives identified potent inhibitors of human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1), which are targets for hyperpigmentation and melanoma. mdpi.comdntb.gov.uanih.gov In these studies, molecular docking is used to predict the binding mode and affinity of the ligands to the active site of the target protein. The binding affinities of the most promising compounds from this study are presented in the table below.

| Compound | Target Enzyme | Docking Score (kcal/mol) |

| BF4 | hTYRP1 | -11.50 |

| BF5 | hTYRP1 | -11.55 |

| BF7 | hTYRP1 | -11.29 |

| Kojic Acid (Standard) | hTYRP1 | -8.90 |

| BF5 | hTYR | -13.30 |

Data sourced from a study on furan-1,3,4-oxadiazole derivatives. mdpi.com

Similarly, in silico screening of heterocyclic compounds containing a furan or indole (B1671886) nucleus has been performed to predict their anticancer activity against tyrosine kinase receptors. innovareacademics.in These studies often employ tools like AutoDock Vina for docking simulations and use scoring functions to rank the potential efficacy of the compounds. innovareacademics.in

The benzaldehyde (B42025) moiety also serves as a key structural element in the design of enzyme inhibitors. For instance, benzyloxybenzaldehyde derivatives have been designed and evaluated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers. nih.govmdpi.com Computational studies supported the experimental findings by suggesting a favorable binding of these derivatives to the ALDH1A3 isoform. nih.gov

The principles of in silico design would involve using the this compound scaffold as a starting point. Modifications could be computationally modeled, such as adding substituents to the furan or benzene (B151609) ring, to improve binding affinity and selectivity for a specific target. Molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex over time. mdpi.comdntb.gov.ua Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted in silico to assess the drug-likeness of the designed compounds. mdpi.comdntb.gov.ua

Applications in Materials Science and Catalysis

Precursors for Functional Materials Development

The reactivity of both the aldehyde group and the furan (B31954) ring allows 4-(furan-3-yl)benzaldehyde to serve as a key starting material for a variety of functional materials. Its incorporation into larger molecular or polymeric structures can impart desirable thermal, electronic, and self-assembly properties.

Organic Electronic and Optoelectronic Materials

Furan-containing compounds are of significant interest in the development of organic electronics, a field focused on creating lightweight, flexible, and cost-effective electronic devices. ntu.edu.sg The furan heterocycle is considered a promising alternative to the more commonly used thiophene (B33073) ring in conjugated polymers. nih.gov Materials based on furan can be derived from sustainable, renewable biomass resources, offering an environmentally friendly advantage. ntu.edu.sg

The electronic properties of polymers containing furan are beneficial for applications in organic field-effect transistors (OFETs). For instance, furan-based polymers have demonstrated good solubility in non-chlorinated solvents, which is a crucial step toward more environmentally compatible electronics manufacturing. nih.gov Research has shown that furanyl-diketopyrrolopyrrole polymers can achieve high charge carrier mobilities, a key performance metric for transistors. nih.gov While thiophene-based analogues may exhibit higher mobility when processed with chlorinated solvents, the enhanced solubility of furan-based polymers allows for superior device performance when using greener, chlorine-free solvents. nih.gov Specifically, a mobility of up to 1.87 cm² V⁻¹ s⁻¹ has been reported for a furan-containing polymer processed with a nonchlorinated solvent, among the highest for this class of materials. nih.gov

Derivatives of this compound also have potential in optoelectronic applications, such as fluorescent probes for imaging or as components in advanced materials with specific optical properties. smolecule.com The conjugated system formed by the phenyl and furan rings can be extended through chemical modification of the aldehyde group to create molecules with tailored light absorption and emission characteristics.

Table 1: Performance of Furan-Containing vs. Thiophene-Containing Polymers in OFETs

| Polymer Type | Processing Solvent | Hole Mobility (cm² V⁻¹ s⁻¹) | Key Finding |

|---|---|---|---|

| Furanyl-diketopyrrolopyrrole (PFDPPTT-Si) | Chlorinated | 2.40 | Lower performance than thiophene analogue in chlorinated solvent. |

| Thienyl-diketopyrrolopyrrole (PTDPPTT-Si) | Chlorinated | 3.57 | Higher performance due to tightly aggregated π-stacking structures. nih.gov |

| Furanyl-diketopyrrolopyrrole (PFDPPTT-Si) | Non-chlorinated | 1.87 | Higher mobility compared to its thiophene counterpart in greener solvents. nih.gov |

Polymeric Materials Synthesis

This compound is a versatile monomer for synthesizing high-performance polymers. The furan moiety itself can participate in polymerization and cross-linking reactions, leading to materials with enhanced thermal and mechanical stability. researchgate.netdrexel.edu

One significant application is in the creation of furan-based thermosetting polymers, such as polybenzoxazines. researchgate.netdigitellinc.com Benzoxazine monomers containing furan groups can be prepared and subsequently polymerized through thermally activated ring-opening reactions. The furan rings can undergo additional cross-linking, which increases the network density of the final polymer. researchgate.net This results in polybenzoxazines with exceptional properties, including high glass transition temperatures (often exceeding 300 °C), high char yields (which correlates with fire resistance), and low flammability. researchgate.net These characteristics make them suitable for demanding applications in the aerospace and electronics industries.

Furthermore, furan-based monomers are being explored for the synthesis of bio-based polyesters and polyamides. acs.org Compounds like 2,5-furandicarboxylic acid (FDCA), which can be derived from biomass, are used as building blocks for polymers like polyethylene (B3416737) furanoate (PEF), a bio-based alternative to petroleum-derived PET. acs.org While not a direct application of this compound, this highlights the broader trend of using furan derivatives in creating sustainable and high-performance polymers. The presence of both a furan ring and a reactive aldehyde group in this compound offers pathways to create novel polymer architectures through reactions like condensation polymerization.

Table 2: Properties of Furan-Containing Polybenzoxazines

| Monomer | Glass Transition Temp. (T_g) | Char Yield | Limited Oxygen Index (LOI) | Key Feature |

|---|---|---|---|---|

| P-FBz (mono-furan) | > 300 °C | High | 31 | High thermal stability and low flammability. researchgate.net |

Self-Assembled Structures and Supramolecular Chemistry

Supramolecular chemistry involves the design of complex chemical systems formed by the association of multiple components through non-covalent interactions. bbau.ac.innih.gov this compound and its derivatives are excellent candidates for constructing such self-assembled structures due to their rigidity and potential for forming directional interactions like hydrogen bonds and π-π stacking. bbau.ac.in

A key area where furan derivatives are utilized is in the synthesis of liquid crystals. google.comfrontiersin.org Liquid crystals are materials that exhibit phases with properties intermediate between those of conventional liquids and solid crystals. By incorporating the furan-phenyl scaffold of this compound into larger, elongated molecules, it is possible to create compounds that exhibit mesomorphic behavior. frontiersin.orguobaghdad.edu.iq The specific arrangement of the furan and phenyl rings influences the molecule's shape and intermolecular interactions, which are critical for the formation of liquid crystalline phases like nematic and smectic phases. frontiersin.orgresearchgate.net

Another important application is in the design of metal-organic frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). fraunhofer.de The vast porosity and tunable nature of MOFs make them promising for applications in gas storage, separation, and catalysis. fraunhofer.demdpi.commdpi.com The aldehyde functionality of this compound can be chemically modified to introduce carboxylic acid or other coordinating groups, transforming it into a suitable organic linker for MOF synthesis. rsc.org The geometry and electronic nature of the furan-phenyl backbone would then dictate the structure and properties of the resulting framework.

Role in Catalytic Processes

The chemical reactivity of this compound allows it to play a dual role in catalysis: as a building block for designing catalysts and ligands, and as a reactive substrate in catalyzed reactions.

Catalyst Design and Ligand Development

In coordination chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex, which can function as a catalyst. The design of the ligand is crucial as it influences the catalyst's activity, selectivity, and stability. libretexts.org this compound can serve as a starting material for the synthesis of complex organic ligands.

For example, the aldehyde group is readily converted into other functional groups, such as imines (by reaction with amines) or alcohols (by reduction). These transformations allow for the construction of multidentate ligands that can chelate to metal centers. Furan-containing thiosemicarbazones, for instance, have been shown to act as tridentate ligands, coordinating with platinum-group metals like Palladium(II), Platinum(II), Ruthenium(III), and Rhodium(III) to form stable square planar or octahedral complexes. researchgate.net The synthesis of such ligands often involves the condensation of a thiosemicarbazide (B42300) with an aldehyde, a role for which this compound is well-suited. The resulting metal complexes have potential applications in catalysis.

Substrate in Organocatalysis and Metal-Free Catalysis

Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. researchgate.net This approach is often considered a "green" chemistry technology. Benzaldehyde (B42025) and its derivatives are common substrates in a wide array of organocatalytic transformations. researchgate.netsemanticscholar.org Given its structure, this compound is expected to be a reactive substrate in these systems.

Examples of relevant reactions include:

Friedel-Crafts Alkylation: Furan rings can undergo Friedel-Crafts reactions with imines, catalyzed by chiral phosphoric acids, to form carbon-carbon bonds with high enantioselectivity. researchgate.net

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, often catalyzed by a base. It is a fundamental method for forming carbon-carbon double bonds.

Henry Reaction (Nitroaldol Reaction): This is the reaction between an aldehyde and a nitroalkane, which can be catalyzed by basic MOFs or other organocatalysts. semanticscholar.org

The development of metal-free catalytic systems is a major focus of modern organic synthesis. mdpi.commdpi.comrsc.org Reactions such as the metal-free trifluoromethylation of aromatic aldehydes have been developed, showcasing the utility of aldehydes as key substrates in novel synthetic methods. acs.org The electron-rich nature of the furan ring combined with the electrophilic aldehyde group makes this compound a potentially valuable substrate for exploring the scope and mechanism of new metal-free and organocatalytic reactions.

Biomass-Derived Platform Chemical Context

The transition from a fossil-fuel-based economy to a sustainable, bio-based one hinges on the effective conversion of lignocellulosic biomass into valuable platform chemicals. frontiersin.org Furanic compounds, particularly furfural (B47365) (from C5 sugars/hemicellulose) and 5-hydroxymethylfurfural (B1680220) (HMF) (from C6 sugars/cellulose), are cornerstone platform molecules derived from the dehydration of carbohydrates. frontiersin.orgfrontiersin.org These furanic aldehydes are prized for their reactivity and serve as starting points for a vast array of chemicals and materials. nsf.gov

This compound belongs to this family of bio-inspired molecules, representing a more complex, value-added derivative. While simpler biofurans like furfural and HMF are the most common products from biomass dehydration, the synthesis of aryl-furan structures like this compound involves subsequent C-C coupling reactions, bridging the gap between carbohydrate chemistry and aromatic building blocks. The instability of primary furan aldehydes, which can lead to polymerization and degradation, often necessitates their conversion into more stable, functional derivatives for practical applications. nsf.gov

The catalytic upgrading of these primary furanic aldehydes is a major focus of green chemistry. frontiersin.org Processes such as hydrogenation, oxidation, and condensation are employed to create a portfolio of derivative chemicals. For instance, the selective hydrogenation of the aldehyde group in furfural yields furfuryl alcohol, a key monomer and chemical intermediate. nih.gov This extensive body of research on simpler furanics provides a clear precedent and a toolbox of catalytic systems that can be adapted for the transformation of this compound.

Future Research Directions and Translational Potential

The future of this compound is intrinsically linked to advancements in catalysis and polymer science. Its bifunctional nature—possessing a reactive aldehyde and a furan ring—opens numerous avenues for exploration.

Applications in Materials Science: The development of novel functional polymers from renewable resources is a primary research goal. Furan-containing compounds are actively being investigated for the synthesis of new materials. evitachem.com this compound is a promising monomer for several classes of polymers:

Polyesters and Polyamides: The aldehyde group can be oxidized to a carboxylic acid, and the resulting 4-(furan-3-yl)benzoic acid could be used as a monomer for producing high-performance polyesters and polyamides with unique thermal and mechanical properties conferred by the rigid furan-aryl structure.

Schiff Base Polymers: The aldehyde functionality can readily undergo condensation reactions with diamines to form poly(azomethine)s or Schiff base polymers. These materials are known for their thermal stability, semiconducting properties, and potential applications in organic electronics.

Functional Resins: The furan ring itself can participate in polymerization reactions, such as Diels-Alder reactions or electrophilic substitutions, allowing for the creation of cross-linked thermosetting resins with high thermal stability and chemical resistance. Research into related furan-3-yl derivatives for functional polymers supports this potential. evitachem.com

Catalytic Upgrading: Translating the potential of this compound into practical applications requires efficient and selective catalytic conversion pathways. Future research will likely focus on adapting established catalytic systems from furfural and HMF upgrading.

Key research directions include:

Selective Hydrogenation: The selective reduction of the aldehyde group to a primary alcohol would yield [4-(furan-3-yl)phenyl]methanol. This di-functional molecule, with a hydroxyl group and a furan ring, would be another extremely valuable monomer for polymer synthesis. Catalysts based on ruthenium, copper, and other metals have proven effective for the hydrogenation of furanic aldehydes and represent a logical starting point for this transformation. frontiersin.orgnih.gov

Reductive Amination: Catalytic conversion of the aldehyde in the presence of ammonia (B1221849) or amines can produce the corresponding amine, a valuable building block for pharmaceuticals and specialty polymers like polyamides and polyimides.

Ring Hydrogenation and Rearrangement: More intensive catalytic processes could target the furan ring. Hydrogenation of the furan moiety could lead to tetrahydrofuran (B95107) derivatives, while ring-opening or rearrangement reactions could yield linear or alicyclic compounds, further diversifying the chemical portfolio derivable from this platform molecule. nsf.govacs.org

The table below summarizes research findings on the catalytic hydrogenation of related, well-studied furanic aldehydes, illustrating the types of catalytic systems that could be explored for this compound.

| Feedstock | Catalyst System | Temperature (°C) | H₂ Pressure (MPa) | Conversion (%) | Product Selectivity (%) | Reference |

| Furfural | Ru/C | 80 | 1.2 | >99 | Furfuryl Alcohol (98.5) | frontiersin.org |

| Furfural | Cu/C | 150 | 2.0 | 98.4 | Furfuryl Alcohol (96.7) | nih.gov |

| Furfural | Cu-Zn-Cr-Zr | 130 | 2.5 | 99.8 | Furfuryl Alcohol (98.2) | nih.gov |

| 5-HMF | Ru/Co₃O₄ | 120 | 2.0 | 100 | 2,5-Bis(hydroxymethyl)furan (>99) | frontiersin.org |

| Furfural | Pd/Y₂Sn₂O₇ | 160 | 3.0 | 98.6 | Cyclopentanone (95.0) | acs.org |

The translational potential of this compound is significant. It acts as a molecular bridge, connecting the chemistry of biomass-derived furans with that of aromatic compounds. Its successful integration into the bio-refinery concept depends on the parallel development of efficient routes for its synthesis from primary biomass sources and selective catalytic pathways for its conversion into high-value functional materials and chemicals. Overcoming these challenges will allow this compound to become a key player in the production of next-generation sustainable products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Furan-3-yl)benzaldehyde, and how can reaction efficiency be optimized?

- Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or palladium-catalyzed cross-coupling reactions. For example, aryl halides can react with furan derivatives under inert atmospheres (e.g., argon) using catalysts like Pd(OAc)₂ and ligands such as PPh₃. Reaction efficiency depends on solvent choice (e.g., toluene or ethanol), temperature (room temperature to reflux), and stoichiometric ratios of reagents. Optimization may involve kinetic studies to identify rate-limiting steps, as seen in analogous benzaldehyde derivatives .

Q. How should researchers characterize this compound to confirm structural integrity?

- Answer: Characterization requires a multi-technique approach:

- Spectroscopy: FTIR to identify aldehyde (C=O stretch ~1700 cm⁻¹) and furan (C-O-C stretch ~1250 cm⁻¹) groups.

- NMR: ¹H-NMR for aromatic protons (δ 7.5–8.5 ppm) and aldehyde protons (δ 9.8–10.2 ppm).

- Elemental Analysis: To verify purity and molecular composition.

- Chromatography: TLC or HPLC to monitor reaction progress and isolate intermediates .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Answer: While specific toxicological data may be limited (as with related aldehydes), general precautions include:

- Eye/Skin Protection: Use gloves and goggles; flush eyes with water for 15 minutes upon exposure.

- Ventilation: Work in a fume hood to avoid inhalation of vapors.

- Storage: Keep in airtight containers away from oxidizing agents due to the aldehyde’s reactivity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?

- Answer: Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay variability (e.g., cell lines, concentration ranges). To address this:

- Dose-Response Studies: Establish IC₅₀ values across multiple models.

- Mechanistic Profiling: Use enzyme inhibition assays (e.g., DHFR inhibition studies) to clarify target specificity.

- Structural Modifications: Compare activity of derivatives with varying substituents to identify pharmacophores .

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Answer: Density Functional Theory (DFT) calculations analyze electron density distributions to identify electrophilic sites (e.g., the aldehyde carbon). Frontier Molecular Orbital (FMO) theory can predict reactivity trends, while molecular docking simulations assess interactions with biological targets. These methods have been validated for similar trifluoromethyl-substituted benzaldehydes .

Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?

- Answer:

- Accelerated Stability Testing: Expose the compound to pH 3–10 buffers at 40–60°C for 1–4 weeks.

- Analytical Monitoring: Use HPLC to quantify degradation products (e.g., benzoic acid derivatives).

- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Q. How can researchers leverage this compound in asymmetric synthesis for chiral alcohol production?

- Answer: The aldehyde group participates in Wittig or Grignard reactions to form chiral alcohols. Asymmetric induction requires chiral catalysts (e.g., BINOL-derived ligands) or enzymatic methods (e.g., alcohol dehydrogenases). Reaction progress can be tracked via polarimetry or chiral HPLC .

Data Contradiction and Methodological Challenges

Q. How should discrepancies in spectroscopic data for this compound derivatives be addressed?

- Answer: Discrepancies (e.g., NMR shifts) may stem from solvent effects or impurities. Solutions include:

- Standardized Protocols: Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS).

- High-Resolution MS: Confirm molecular formulas.

- Collaborative Validation: Cross-check data with independent labs .

Q. What are the limitations of current catalytic systems in scaling up this compound synthesis?

- Answer: Palladium-based catalysts face cost and toxicity barriers. Alternatives include:

- Heterogeneous Catalysts: Fe₃O₄-supported Pd nanoparticles for recyclability.

- Photocatalytic Methods: UV-light-driven reactions to reduce metal dependency.

- Flow Chemistry: Improve yield and reproducibility in continuous systems .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.